(4-Phenyldiazenylphenyl) thiocyanate
Description
(4-Phenyldiazenylphenyl) thiocyanate is an aromatic thiocyanate derivative characterized by a phenyl diazenyl (–N=N–) group attached to a phenyl ring bearing a thiocyanate (–SCN) substituent. This compound combines the reactivity of the thiocyanate group with the electronic effects of the diazenyl moiety, which can influence its chemical behavior and biological activity.
Properties
CAS No. |
18277-90-2 |
|---|---|
Molecular Formula |
C13H9N3S |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
(4-phenyldiazenylphenyl) thiocyanate |
InChI |
InChI=1S/C13H9N3S/c14-10-17-13-8-6-12(7-9-13)16-15-11-4-2-1-3-5-11/h1-9H |
InChI Key |
HKXXOWHYXNHJKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of (4-Phenyldiazenylphenyl) thiocyanate can be contextualized by comparing it to thiocyanate derivatives with distinct substituents. Below is a comparative analysis based on substituent type, electronic effects, and biological activity:
Table 1: Key Thiocyanate Derivatives and Their Properties
| Compound Name | Substituent(s) | Key Characteristics | Biological Activity/Applications |
|---|---|---|---|
| This compound | –N=N– (diazenyl) + –SCN | Enhanced electrophilicity due to electron-withdrawing diazenyl group; potential for covalent bond formation . | Likely enzyme inhibition or anticancer activity (inferred from analogs) . |
| 4-Amino-3,5-dimethylphenyl thiocyanate | –NH₂, –CH₃ (methyl) | Electron-donating amino and methyl groups stabilize the aromatic ring; moderate reactivity . | Antimicrobial and enzyme-modulating activity . |
| 2-Bromo-4-thiocyanatoaniline | –Br (bromo) + –NH₂ | Bromine enhances electrophilicity; amino group enables hydrogen bonding . | Versatile in organic synthesis; antimicrobial research . |
| 4-Chlorobenzyl thiocyanate | –Cl (chloro) + –CH₂–SCN | Chloro group increases lipophilicity; thiocyanate participates in nucleophilic reactions . | Potential as a pesticide or antimicrobial agent . |
| Phenyl thiocyanate | –SCN (no additional substituents) | Simple structure; high reactivity due to unmodified phenyl ring . | Used as a precursor in organic synthesis . |
| 1-Chloro-2-methoxy-4-thiocyanatobenzene | –Cl, –OCH₃ (methoxy) | Methoxy group donates electrons; chloro and thiocyanate create polarizable regions . | Synthetic intermediate for pharmaceuticals . |
Electronic and Steric Effects
- Diazenyl Group (–N=N–) : The diazenyl group in this compound is electron-withdrawing, increasing the electrophilicity of the thiocyanate group compared to electron-donating substituents (e.g., –NH₂ or –OCH₃). This may enhance its ability to form covalent adducts with nucleophilic targets like cysteine residues in enzymes .
- Halogen Substituents : Bromo or chloro groups (as in 2-Bromo-4-thiocyanatoaniline or 4-Chlorobenzyl thiocyanate) increase electrophilicity and lipophilicity, improving membrane permeability in biological systems .
- Methyl/Amino Groups: Electron-donating groups (e.g., in 4-Amino-3,5-dimethylphenyl thiocyanate) reduce reactivity but improve stability, making such compounds suitable for prolonged biological interactions .
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